Butylhydrazine dihydrochloride Butylhydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 70629-61-7
VCID: VC6749880
InChI: InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H
SMILES: CCCCNN.Cl.Cl
Molecular Formula: C4H14Cl2N2
Molecular Weight: 161.07

Butylhydrazine dihydrochloride

CAS No.: 70629-61-7

Cat. No.: VC6749880

Molecular Formula: C4H14Cl2N2

Molecular Weight: 161.07

* For research use only. Not for human or veterinary use.

Butylhydrazine dihydrochloride - 70629-61-7

Specification

CAS No. 70629-61-7
Molecular Formula C4H14Cl2N2
Molecular Weight 161.07
IUPAC Name butylhydrazine;dihydrochloride
Standard InChI InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H
Standard InChI Key DSGZFKAAYKBUEN-UHFFFAOYSA-N
SMILES CCCCNN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

tert-Butylhydrazine hydrochloride is a white crystalline solid with a melting point range of 191–194°C . Its structure consists of a tert-butyl group (-C(CH₃)₃) attached to a hydrazinium moiety, stabilized by a hydrochloride counterion. The compound exhibits high solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, though it is hygroscopic and requires storage under anhydrous conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₁₃ClN₂
Molecular Weight124.61 g/mol
Melting Point191–194°C
SolubilityWater, DMSO, Methanol
HygroscopicityHigh

The compound’s stability is influenced by its sensitivity to moisture and oxidizing agents, necessitating storage in sealed containers under inert gas .

Synthesis and Industrial Production

The synthesis of tert-butylhydrazine hydrochloride primarily involves the reaction of tert-butanol (t-BuOH) with hydrazine monohydrochloride (H·HCl) in the presence of hydrogen chloride (HCl) or hydrazine dihydrochloride (H·2HCl) . This method, patented in EP0116198B1, achieves quantitative yields by leveraging acidic conditions to suppress side reactions such as dehydration of t-BuOH to isobutylene .

Table 2: Synthesis Conditions and Yields

ReactantsCatalyst/ConditionsYieldSource
t-BuOH + H·HClHCl or H·2HCl, 80–100°C>95%
t-BuCl + HydrazineIon exchange chromatography90–92%

Alternative routes, such as the reaction of tert-butyl chloride (t-BuCl) with hydrazine, have been reported but are less efficient due to challenges in controlling stoichiometry . The patented ion chromatography method ensures high reproducibility (relative standard deviation <5%) by optimizing injection volumes and eluent compositions .

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in nucleophilic substitution and cyclization reactions. Its applications include:

Pharmaceutical Intermediates

Analytical Detection and Quality Control

Quantitative analysis of tert-butylhydrazine hydrochloride is performed via ion chromatography with suppressed conductivity detection . The method, detailed in CN103293262A, employs a Dionex IonPac CS12A column and a methanesulfonic acid eluent (20 mM, 1.0 mL/min) . Calibration curves demonstrate linearity (R² >0.999) across concentrations of 3.20 × 10⁻² to 8.00 × 10⁻² mg/mL .

Table 3: Analytical Performance Metrics

ParameterValueSource
Linearity Range3.20 × 10⁻² – 8.00 × 10⁻² mg/mL
RSD (Repeatability)<5%
Detection Limit0.01 mg/mL

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